
An In-depth Technical Guide to 3-Methyl-3-
octanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Methyl-3-octanol

Cat. No.: B1583038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methyl-3-octanol, a tertiary alcohol with

applications in flavor chemistry and as a model compound in organic synthesis and material

science. Its structural features make it a relevant subject for studies involving steric hindrance

and reaction mechanisms pertinent to drug design and development.

Chemical and Physical Properties
3-Methyl-3-octanol, systematically named 3-methyloctan-3-ol, is a chiral organic compound.[1]

It is a clear, colorless liquid at standard conditions.[1] The following tables summarize its key

quantitative properties.

Table 1: General and Physical Properties
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Property Value Source(s)

Molecular Formula C₉H₂₀O [1][2][3]

Molecular Weight 144.25 g/mol [2][4]

Density 0.822 g/mL at 25 °C [4][5][6]

Boiling Point 127 °C [4][5][6]

Flash Point
72.78 °C (163.0 °F) - closed

cup
[4][7]

Refractive Index n20/D 1.433 [4][5]

Water Solubility 495 mg/L at 25 °C (estimated) [7]

logP (o/w) 2.72770 - 3.132 (estimated) [5][7]

Table 2: Identification and Nomenclature

Identifier Value Source(s)

IUPAC Name 3-methyloctan-3-ol [1][2]

CAS Number 5340-36-3 [2][4]

EC Number 226-276-4 [4]

InChI Key
JEWXYDDSLPIBBO-

UHFFFAOYSA-N
[1][2][4]

Canonical SMILES CCCCCC(C)(CC)O [4][8]

Other Names
Amylethylmethylcarbinol, 2-

Ethyl-2-heptanol
[2][3]

Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of tertiary alcohols like 3-Methyl-3-octanol is
the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For 3-
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Methyl-3-octanol, two primary routes are viable:

Route A: Reaction of 2-octanone with methylmagnesium halide.

Route B: Reaction of butan-2-one with pentylmagnesium halide.

The workflow for this synthesis is depicted below.

Grignard Synthesis of 3-Methyl-3-octanol

Ketone
(e.g., 2-Octanone)

Nucleophilic AdditionGrignard Reagent
(e.g., MeMgBr)

Anhydrous Ether
(Solvent)

in

Magnesium Alkoxide
Intermediate

Aqueous Acidic
Workup (H₃O⁺) 3-Methyl-3-octanol

Click to download full resolution via product page

Caption: Workflow for the Grignard synthesis of 3-Methyl-3-octanol.

Chemical Reactivity
As a tertiary alcohol, 3-Methyl-3-octanol exhibits characteristic reactivity patterns.

Resistance to Oxidation: Tertiary alcohols are resistant to oxidation under standard

conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen

atom attached.[9][10] Strong oxidizing agents under harsh conditions will lead to the

cleavage of carbon-carbon bonds.

Nucleophilic Substitution (SN1): In the presence of a strong acid (e.g., HBr, HCl), the

hydroxyl group can be protonated to form a good leaving group (water).[11] The subsequent

loss of water generates a stable tertiary carbocation, which is then attacked by a nucleophile.

This SN1 mechanism is typical for tertiary alcohols.[9][11]
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SN1 Reaction Pathway for 3-Methyl-3-octanol

3-Methyl-3-octanol
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(+ H-X)
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(Oxonium Ion)

Loss of Leaving Group
(- H₂O)

Slow, RDS

Tertiary Carbocation
Intermediate
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(+ X⁻)

Fast

3-Halo-3-methyloctane

Click to download full resolution via product page

Caption: Generalized SN1 reaction mechanism for a tertiary alcohol.
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Dehydration: When heated with a strong acid catalyst like sulfuric acid, 3-Methyl-3-octanol
can undergo dehydration (elimination of water) to form alkenes, primarily 3-methyl-2-octene

and 3-methyl-3-octene, following Zaitsev's rule.[10]

Relevance in Drug Development
While 3-Methyl-3-octanol is not an active pharmaceutical ingredient, its structure and

properties are relevant to drug design and development for several reasons.

Lipophilicity and logP: The lipophilicity of a drug, often quantified by the n-octanol/water

partition coefficient (logP), is a critical parameter influencing its absorption, distribution,

metabolism, and excretion (ADME) profile.[12] n-Octanol is used as a standard mimic for the

lipid bilayer of cell membranes.[12] Understanding the partitioning behavior of molecules like

3-Methyl-3-octanol provides insight into how structural modifications (e.g., alkyl chain

length, branching) affect a compound's ability to cross biological membranes.

Role of Methyl Groups: The addition of a methyl group is a common strategy in lead

optimization during drug design.[13] Methyl groups can influence a molecule's conformation,

block metabolic pathways, and enhance binding affinity to target proteins through

hydrophobic interactions.[13] The tertiary alcohol motif with its methyl group in 3-Methyl-3-
octanol serves as a simple model for studying these effects.

Metabolic Stability: The tertiary alcohol group is generally more resistant to metabolic

oxidation compared to primary or secondary alcohols.[9][10] This structural feature can be

incorporated into drug candidates to increase their metabolic stability and prolong their half-

life in the body.
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logP = log ( [C]octanol / [C]water )

Two-Phase System
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(Hydrophilic)
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(e.g., 3-Methyl-3-octanol)
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Caption: Diagram illustrating the drug partitioning concept for logP determination.

Experimental Protocols
Protocol: Synthesis via Grignard Reaction
Objective: To synthesize 3-Methyl-3-octanol from 2-octanone and methylmagnesium bromide.

Materials:

Magnesium turnings
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Iodine crystal (as initiator)

Bromomethane

Anhydrous diethyl ether

2-Octanone

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

Grignard Reagent Preparation:

Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked round-

bottom flask equipped with a condenser and a dropping funnel.

Add a solution of bromomethane in anhydrous diethyl ether dropwise to the magnesium

turnings while stirring. The reaction is initiated when the color of iodine disappears and

bubbling is observed.

Continue the addition at a rate that maintains a gentle reflux. After addition is complete,

reflux the mixture for an additional 30 minutes to ensure complete reaction.

Reaction with Ketone:

Cool the Grignard reagent solution in an ice bath.

Add a solution of 2-octanone in anhydrous diethyl ether dropwise from the dropping funnel

with vigorous stirring.

After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature for 1 hour.
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Workup and Purification:

Cool the reaction mixture again in an ice bath and slowly add saturated aqueous

ammonium chloride solution to quench the reaction and hydrolyze the magnesium

alkoxide intermediate.

Transfer the mixture to a separatory funnel. Separate the ether layer.

Extract the aqueous layer twice with diethyl ether.

Combine all organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Filter to remove the drying agent and remove the solvent by rotary evaporation.

The crude product can be purified by fractional distillation under reduced pressure.

Protocol: Determination of n-Octanol/Water Partition
Coefficient (Shake-Flask Method)
Objective: To determine the logP value for 3-Methyl-3-octanol.

Materials:

3-Methyl-3-octanol

n-Octanol (pre-saturated with water)

Purified water (pre-saturated with n-octanol)

Centrifuge tubes or separatory funnels

Mechanical shaker or vortex mixer

Centrifuge

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)
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Procedure:

Preparation of Phases:

Mix equal volumes of n-octanol and purified water in a large container. Shake vigorously

for 24 hours to ensure mutual saturation.

Allow the phases to separate completely. The upper layer is water-saturated n-octanol,

and the lower layer is n-octanol-saturated water.

Partitioning:

Prepare a stock solution of 3-Methyl-3-octanol in the water-saturated n-octanol.

In a centrifuge tube, add a known volume of the n-octanol stock solution and a known

volume of the n-octanol-saturated water. The volume ratio should be adjusted based on

the expected logP.

Seal the tube and shake vigorously for a set period (e.g., 1-2 hours) at a constant

temperature to allow equilibrium to be reached.

Phase Separation:

Centrifuge the mixture at high speed to ensure complete separation of the two phases.

Quantification:

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

Determine the concentration of 3-Methyl-3-octanol in each phase using a suitable and

pre-calibrated analytical method (e.g., GC-MS).

Calculation:

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.

The logP is the base-10 logarithm of P.
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Safety and Handling
3-Methyl-3-octanol is classified as a combustible liquid and an irritant.[4][14] Proper safety

precautions are mandatory.

Table 3: GHS Hazard Information

Hazard Class Code Description Source(s)

Skin Irritation H315 Causes skin irritation [4][8]

Eye Irritation H319
Causes serious eye

irritation
[4][8]

Specific Target Organ

Toxicity
H335

May cause respiratory

irritation
[4][8]

Handling Recommendations:

Use only in a well-ventilated area or under a chemical fume hood.[8]

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.[4][14]

Keep away from heat, sparks, and open flames.[14]

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Toxicology Data:

LD50 (Oral, Rat): 3400 mg/kg[5]

LD50 (Dermal, Rabbit): >5 g/kg[5]

It is reported as a skin irritant.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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